ZLDI-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZLDI-8 is a novel inhibitor of the enzyme ADAM metallopeptidase domain 17 (ADAM-17), which plays a significant role in the Notch signaling pathway. This compound has shown promising results in enhancing the chemotherapeutic effects of various drugs on hepatocellular carcinoma cells .
Preparation Methods
The synthesis of ZLDI-8 involves the inhibition of the Notch activating/cleaving enzyme ADAM-17. The compound is prepared through a series of chemical reactions that inhibit the cleavage of the NOTCH protein, consequently decreasing the expression of pro-survival and anti-apoptosis regulators .
Chemical Reactions Analysis
ZLDI-8 undergoes several types of chemical reactions, including:
Inhibition Reactions: This compound inhibits the cleavage of the NOTCH protein, reducing the expression of pro-survival and anti-apoptosis proteins.
Interaction with Tyrosine Phosphatases: This compound shows inhibitory activity against lymphoid-specific tyrosine phosphatase with a Ki of 26.22±4.77 μM.
Common reagents and conditions used in these reactions include small molecular kinase inhibitors like Sorafenib, and chemotherapy agents such as Etoposide and Paclitaxel . The major products formed from these reactions are the inhibited forms of the NOTCH protein and reduced levels of pro-survival and anti-apoptosis proteins .
Scientific Research Applications
ZLDI-8 has a wide range of scientific research applications, including:
Mechanism of Action
ZLDI-8 exerts its effects by inhibiting the Notch activating/cleaving enzyme ADAM-17. This inhibition prevents the cleavage of the NOTCH protein, leading to decreased expression of pro-survival and anti-apoptosis regulators such as Survivin and cellular inhibitor of apoptosis 1/2 . The compound also inhibits the epithelial-mesenchymal transition process of hepatocellular carcinoma cells .
Comparison with Similar Compounds
ZLDI-8 is unique in its ability to inhibit both ADAM-17 and lymphoid-specific tyrosine phosphatase. Similar compounds include:
Sorafenib: A small molecular kinase inhibitor used in combination with this compound to enhance its effects.
Etoposide and Paclitaxel: Chemotherapy agents that, when used with this compound, show enhanced effects on hepatocellular carcinoma cells.
This compound stands out due to its dual inhibitory action on ADAM-17 and lymphoid-specific tyrosine phosphatase, making it a promising candidate for overcoming multi-drug resistance in cancer treatment .
Properties
IUPAC Name |
5-[[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-14-8-9-21(15(2)12-14)30-11-10-27-16(3)18(17-6-4-5-7-20(17)27)13-19-22(28)25-24(31)26-23(19)29/h4-9,12-13H,10-11H2,1-3H3,(H2,25,26,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBZGGYWSRGVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.